2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid
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Overview
Description
2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. Its molecular formula is C19H16N2O5S, and it has a molecular weight of 384.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid typically involves the reaction of naphthalene-2-sulfonamide with 4-aminophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a formylating agent to introduce the formamido group. Common solvents used in this synthesis include dimethylformamide (DMF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, potentially through competitive inhibition. The compound may also interact with cellular receptors and signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid: Similar structure but lacks the formamido group.
4-(Naphthalene-2-sulfonamido)butanoic acid: Similar sulfonamido group but different carbon chain length.
Uniqueness
2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid is unique due to the presence of both the naphthalene-2-sulfonamido and formamido groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions in various fields of research .
Properties
IUPAC Name |
2-[[4-(naphthalen-2-ylsulfonylamino)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-18(23)12-20-19(24)14-5-8-16(9-6-14)21-27(25,26)17-10-7-13-3-1-2-4-15(13)11-17/h1-11,21H,12H2,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCVVWSWKCPTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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